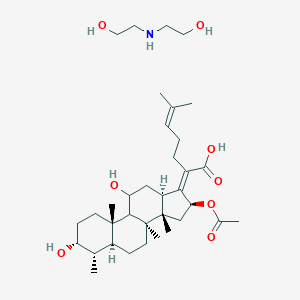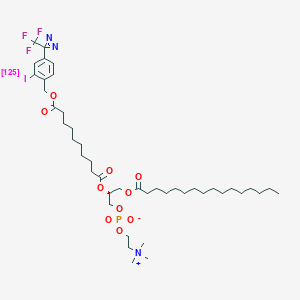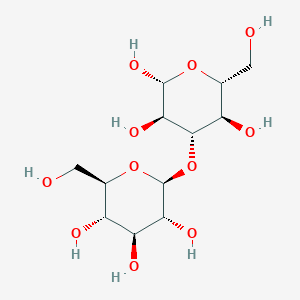
4-Fluoro-2-methyl-6-nitroaniline
Vue d'ensemble
Description
4-Fluoro-2-methyl-6-nitroaniline is a chemical compound with the CAS Number: 147285-87-8 . It has a molecular weight of 170.14 . It is a solid compound stored at refrigerator temperatures .
Synthesis Analysis
The synthesis of similar compounds often involves nitration reactions and reductions . For instance, 2-methyl-4-nitrophenylamine, a compound with a similar structure, is synthesized through a series of steps including acylation, nitration, and hydrolysis .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methyl-6-nitroaniline consists of a benzene ring with a fluorine atom, a methyl group, and a nitro group attached at different positions .Chemical Reactions Analysis
4-Fluoro-2-methyl-6-nitroaniline, like other anilines, can undergo various types of reactions, including substitution and reduction reactions . It has been used as a starting reagent in the synthesis of other compounds .Physical And Chemical Properties Analysis
4-Fluoro-2-methyl-6-nitroaniline is a solid compound . It is sparingly soluble in water but dissolves well in organic solvents .Applications De Recherche Scientifique
Complexation with Transition Metals
Scientific Field
Inorganic Chemistry Application Summary: 4-Fluoro-2-methyl-6-nitroaniline is used to form complexes with transition metals such as cobalt (II), nickel (II), and copper (II) . Methods of Application:
Synthesis of Fluorinated Anilines
Scientific Field
Organic Synthesis Application Summary: It serves as a starting reagent in the synthesis of fluorinated anilines, which are valuable intermediates in pharmaceuticals . Methods of Application:
Detection of Nitroaniline in Water
Scientific Field
Environmental Chemistry Application Summary: A novel fluorescent sensor based on molecularly imprinted poly (ionic liquid) has been developed for the highly sensitive and selective detection of 4-nitroaniline in water . Methods of Application:
Material Science Applications
Scientific Field
Material Science Application Summary: 4-Fluoro-2-methyl-6-nitroaniline is used in applications such as insulation for wires, cables, and in the production of electro-optic components . Methods of Application:
Quantum Dot Synthesis
Scientific Field
Quantum Chemistry Application Summary: It may be used in the synthesis of quantum dots, which have applications in displays, medical imaging, and quantum computing. Methods of Application:
Safety And Hazards
Orientations Futures
While specific future directions for 4-Fluoro-2-methyl-6-nitroaniline are not mentioned in the literature, similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds . Therefore, it’s plausible that future research could explore its potential uses in these areas.
Propriétés
IUPAC Name |
4-fluoro-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJZBCXRJPJGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438842 | |
| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-6-nitroaniline | |
CAS RN |
147285-87-8 | |
| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)





